molecular formula C18H14ClN3O2S B11530228 4-{[(E)-(2-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(2-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11530228
M. Wt: 371.8 g/mol
InChI Key: KLGBKTCWCOVZMV-UHFFFAOYSA-N
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Description

4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in its analogs.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H14ClN3O2S/c19-17-6-2-1-5-14(17)13-21-15-8-10-16(11-9-15)25(23,24)22-18-7-3-4-12-20-18/h1-13H,(H,20,22)

InChI Key

KLGBKTCWCOVZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)Cl

Origin of Product

United States

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